KRAS-G12D-Selective Covalent Modification
(R)-G12Di-7 is a potent and selective covalent ligand for the KRAS-G12D oncoprotein. Unlike pan-KRAS or G12C-specific inhibitors, it exhibits a clear preference for modifying the mutant aspartate residue. While the primary publication does not provide a numeric IC50 value, it demonstrates robust covalent labeling of both GDP- and GTP-bound states of recombinant KRAS-G12D, while showing minimal to no labeling of wild-type KRAS or other common mutants like G12C and G12V [1].
| Evidence Dimension | Covalent Modification Specificity |
|---|---|
| Target Compound Data | Covalently labels K-Ras-G12D·GDP and K-Ras-G12D·GppNHp |
| Comparator Or Baseline | Wild-type KRAS, KRAS-G12C, KRAS-G12V |
| Quantified Difference | Selective labeling of G12D; minimal to no labeling of WT, G12C, or G12V observed in gel-based assays |
| Conditions | Recombinant protein labeling assay; 200 nM K-Ras-G12D, 10 µM (R)-G12Di-7, room temperature |
Why This Matters
This mutant-specific covalent engagement confirms the compound is the correct chemical tool for investigating KRAS-G12D biology, reducing the risk of off-target effects that would confound results with less selective probes.
- [1] Zheng, Q., Zhang, Z., Guiley, K. Z., & Shokat, K. M. (2024). Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D. Nature Chemical Biology, 20, 1114-1122. View Source
